

Part 1: The Structure and Properties of Dipalmitolein

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Compound of Interest

Compound Name: *Dipalmitolein*

Cat. No.: *B570525*

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Dipalmitolein is a diacylglycerol (DAG), a class of glycerides composed of a glycerol backbone esterified with two fatty acid chains. Specifically, the fatty acid components of **dipalmitolein** are palmitoleic acid, a 16-carbon monounsaturated omega-7 fatty acid.

Depending on the positions of the fatty acid chains on the glycerol backbone, **dipalmitolein** can exist as two primary isomers:

- **1,2-dipalmitolein:** The palmitoleic acid chains are located at the sn-1 and sn-2 positions of the glycerol molecule.
- **1,3-dipalmitolein:** The palmitoleic acid chains are at the sn-1 and sn-3 positions.

While specific experimental data for **dipalmitolein** is sparse in the literature, extensive information is available for its saturated analogue, 1,2-dipalmitoyl-sn-glycerol, which contains two palmitic acid (16:0) chains instead of palmitoleic acid (16:1) chains. The data for this analogue is presented below as a reference.

Chemical Structure of 1,2-Dipalmitoyl-sn-glycerol

Fig. 1: Chemical Structure of 1,2-Dipalmitoyl-sn-glycerol

Physicochemical Properties of Diacylglycerol Analogues

The quantitative data for 1,2-dipalmitoyl-sn-glycerol is summarized below. It is important to note that the presence of double bonds in **dipalmitolein** would result in a lower melting point compared to its saturated counterpart.

Property	Value	Reference(s)
Synonyms	(S)-1,2-Dipalmitin, 1,2-DPG	[1][2][3]
Molecular Formula	C35H68O5	[1][2][3]
Molecular Weight	568.91 g/mol	[1][3][4]
Appearance	White to off-white solid/powder	[1]
Melting Point	66-69 °C	[4]
Purity	≥95%	[2][3]
Storage Temperature	-20 °C	[4]

Biological Role and Experimental Applications

Diacylglycerols like 1,2-dipalmitoyl-sn-glycerol are known second messengers in cellular signaling. 1,2-Dipalmitoyl-sn-glycerol itself is recognized as a weak activator of Protein Kinase C (PKC).[2][3] In research, it is utilized in studies of membrane dynamics and lipid interactions, and as an emulsifier in pharmaceutical and cosmetic formulations.[1]

Part 2: Dipalmitoylphosphatidylcholine (DPPC)

A compound often associated with dipalmitoyl glycerides due to its name and structure is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a phospholipid and a critical component of biological membranes and pulmonary surfactant.

Chemical Structure of DPPC

Fig. 2: Chemical Structure of Dipalmitoylphosphatidylcholine (DPPC)

Physicochemical Properties of DPPC

DPPC is one of the most well-characterized phospholipids. Its properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate	[5]
Synonyms	1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, Colfosceril Palmitate	[5][6]
CAS Number	63-89-8	[7]
Molecular Formula	C40H80NO8P	[6][7]
Molecular Weight	734.04 g/mol	[8]
Appearance	White powder	[6][8]
Melting Point (Tm)	~41.3 °C	[7]
Physical State at 37°C	Solid/Gel Phase	[7]

Biological Role and Signaling Pathways

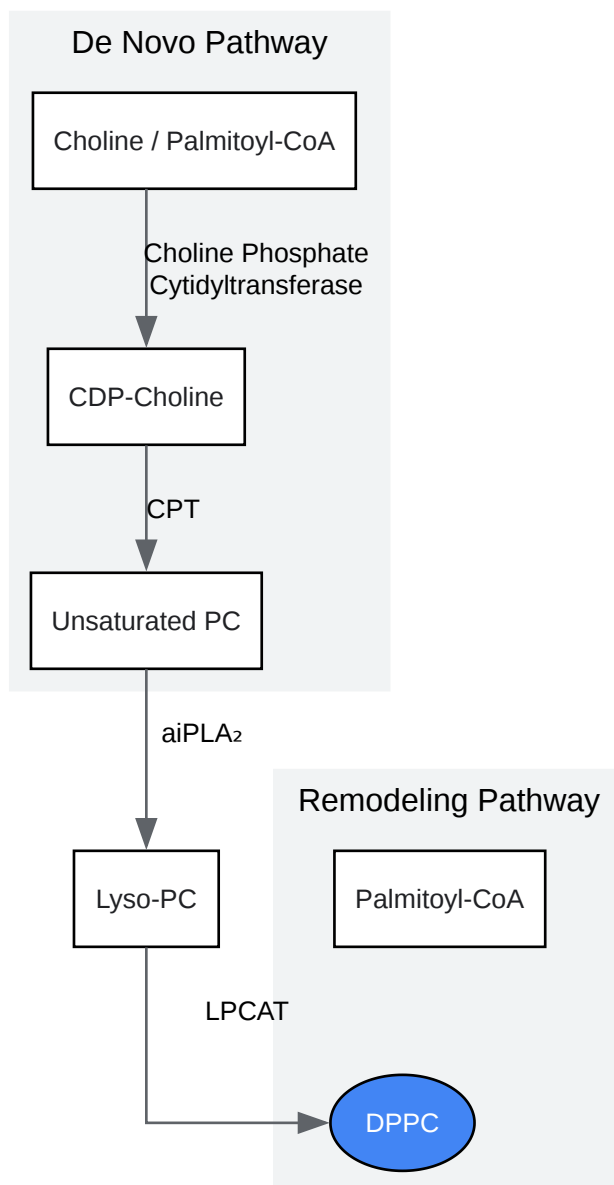
DPPC is the primary lipid component of pulmonary surfactant, where it plays an essential role in reducing surface tension in the alveoli to prevent their collapse during exhalation.[7][8]

Beyond this structural role, DPPC can modulate the inflammatory functions of immune cells like monocytes and macrophages.[9]

The biosynthesis of DPPC in type II alveolar cells occurs via two main pathways: the de novo pathway and the remodeling (or reacylation) pathway.[10][11]

- **De Novo Pathway:** This pathway synthesizes phosphatidylcholine from basic precursors. The rate-limiting step is the conversion of choline phosphate to cytidine diphosphate-choline (CDP-choline), which is then combined with diacylglycerol.[11][12]
- **Remodeling Pathway:** This pathway modifies existing phospholipids. A phospholipase A₂ (PLA₂) removes an acyl chain from a phosphatidylcholine molecule to create

lysophosphatidylcholine (lyso-PC). This intermediate is then reacylated with a palmitoyl-CoA by lysophosphatidylcholine acyltransferase (LPCAT) to form DPPC.[7][11]



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Fig. 3: DPPC Biosynthesis Pathways

Experimental Protocols

A common laboratory and industrial synthesis method involves the direct condensation of glyceryl phosphoryl choline (GPC) with palmitic acid.[13][14]

- Materials: Glyceryl phosphoryl choline (GPC), palmitic acid, 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC), and a suitable solvent like acetonitrile.[14]
- Procedure:
 - GPC, palmitic acid, and DMAP are dissolved in the solvent under an inert atmosphere.
 - DCC, dissolved in the same solvent, is added to the mixture to act as a condensing agent.
 - The reaction proceeds to form DPPC.
 - The byproduct, dicyclohexylurea, precipitates and can be removed by filtration.
 - The final product is purified, often through recrystallization or column chromatography.
- Note: The choice of solvent and the molar ratio of reagents are critical for optimizing yield and minimizing impurities.[14]

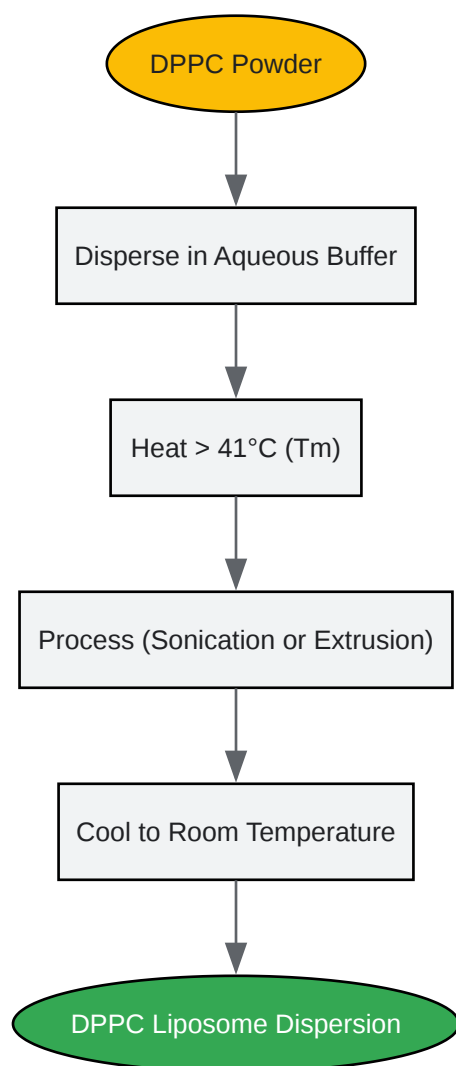
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for the quantification of DPPC.

- HPLC Method:
 - Sample Preparation: DPPC in a sample (e.g., amniotic fluid) is hydrolyzed by the enzyme phospholipase C.[15]
 - Analysis: The resulting dipalmitoylglycerol is analyzed by reverse-phase HPLC.
 - Detection: Detection is typically performed using a UV detector after derivatization or an evaporative light scattering detector (ELSD). This method is noted for its high precision and rapid analysis time.[15]
- GC Method:
 - Sample Preparation: The sample is subjected to saponification to break down DPPC into glycerol and fatty acids, followed by methylation of the fatty acids to form fatty acid methyl esters (FAMES).

- Analysis: The FAMES are separated and quantified using a capillary gas chromatograph equipped with a flame ionization detector (FID). This allows for the determination of the fatty acid profile and thus the concentration of DPPC.[16]

DPPC is widely used to create model membranes such as liposomes and supported lipid bilayers.

- Sonication Protocol:
 - Dispersion: A known quantity of DPPC powder is dispersed in an aqueous buffer.
 - Sonication: The dispersion is sonicated using a probe-tip sonicator. The process is typically performed above DPPC's phase transition temperature ($T_m > 41^\circ\text{C}$) to ensure the lipid is in a fluid state.[17][18]
 - Control: Factors such as sonication time and power affect the final size and lamellarity of the resulting vesicles.[18]
- Vesicle Fusion for Supported Lipid Bilayers:
 - Liposome Preparation: Small unilamellar vesicles (SUVs) of DPPC are prepared using methods like sonication or extrusion.
 - Incubation: The liposome solution is added to a substrate (e.g., mica) and heated to a temperature above T_m (e.g., 60°C) to induce vesicle fusion and the formation of a planar bilayer.[19][20]
 - Cooling: The sample is then cooled. The cooling rate can influence the domain structure of the resulting gel-phase bilayer.[19][20]



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Fig. 4: General Workflow for DPPC Liposome Preparation

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